N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZUNHXDLYMTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazolidinone Ring Formation: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and chloroacetic acid.
Coupling Reaction: The final step involves coupling the benzo[1,3]dioxole moiety with the thiazolidinone ring under specific conditions, often using a catalyst such as palladium.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolidinones, including N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, exhibit promising anticancer activity. For instance:
- Mechanism of Action : Thiazolidinones have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of oxidative stress.
- Case Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells with IC50 values ranging from 8 µM to 40 µM .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties:
- Spectrum of Activity : Studies have reported effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
N-Benzo[1,3]dioxol-5-yl derivatives have shown potential in reducing inflammatory responses:
- Research Findings : Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Drug Development
The unique structural features of N-Benzo[1,3]dioxol-5-yl derivatives make them suitable candidates for drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Development of targeted therapies for various cancers. |
| Antimicrobial Agents | Formulation of new antibiotics to combat resistant strains. |
| Anti-inflammatory Drugs | Creation of non-steroidal anti-inflammatory drugs (NSAIDs). |
Mechanistic Studies
Investigations into the mechanisms by which these compounds exert their effects are ongoing:
- Cell Signaling Pathways : Research has focused on understanding how these compounds interact with cellular receptors and signaling pathways, potentially leading to the discovery of novel therapeutic targets.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogues:
2.2. Pharmacological and Physicochemical Comparisons
- Chloro-substituted derivatives (e.g., ) often exhibit higher cytotoxicity but may face solubility challenges . Quinazolinone-containing analogues () target different pathways due to their expanded heterocyclic system .
- Molecular Weight and Solubility: The target compound (~322–368 g/mol) is lighter than quinazolinone derivatives (~450 g/mol, ) but heavier than simpler benzyl-substituted analogues (367 g/mol, ). Lower molecular weight may improve bioavailability . The benzo[1,3]dioxol group enhances aromatic interactions but may reduce aqueous solubility compared to non-aromatic substituents.
- Synthetic Methods: The target compound likely employs carbodiimide-mediated coupling (similar to ) or condensation reactions (as in ) for acetamide and thiazolidinone formation . Chloro-substituted analogues () require halogenation steps, increasing synthetic complexity .
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The compound features a unique structural framework that may contribute to various pharmacological effects, including anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-Benzo[1,3]dioxol-5-yl derivatives. For instance, a study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and tested their cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. The results indicated significant antitumor activity with IC50 values lower than the reference drug doxorubicin in some cases:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| New Thiourea Derivative | 2.38 | 1.54 | 4.52 |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
These findings suggest that derivatives of N-Benzo[1,3]dioxol may exhibit potent anticancer properties while demonstrating low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer activity of these compounds were explored through various assays:
- EGFR Inhibition : The compounds showed potential in inhibiting epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compounds could induce apoptosis in cancer cells.
- Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution, indicating an arrest at specific phases that could lead to increased apoptosis.
Furthermore, molecular docking studies provided insights into the binding interactions between these compounds and target proteins involved in cancer progression .
Other Biological Activities
In addition to anticancer properties, compounds with similar structural characteristics have been studied for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Antioxidant Properties : The presence of the dioxole ring may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to differentiate between aromatic protons (benzo[1,3]dioxole, δ 6.7–7.1 ppm) and thiazolidinone NH/CH2 groups (δ 2.5–4.0 ppm) .
- X-ray crystallography : Use SHELXL for refinement (monoclinic or orthorhombic systems common for similar acetamide derivatives). For twinned crystals, employ SHELXPRO to model disorder .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error to validate the molecular formula .
What biological targets are associated with this compound, and how can binding assays be designed to validate its activity?
Advanced Research Question
The compound (MRE 2029-F20) is a known adenosine A2B receptor ligand . To evaluate binding:
- Competitive binding assays : Use HEK-293 cells transfected with human A2B receptors. Compete against [3H]-ZM241385 (radioligand) at concentrations of 1 nM–10 μM.
- Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) .
- Selectivity profiling : Test against A1, A2A, and A3 receptors to confirm A2B specificity .
How do structural modifications (e.g., substituents on the benzodioxole or thiazolidinone ring) impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability (e.g., oral vs. intraperitoneal administration) to identify absorption limitations .
- Metabolite screening : Use LC-MS to detect oxidative metabolites (e.g., CYP450-mediated demethylation) that may reduce potency in vivo .
- Tissue distribution studies : Quantify compound levels in target organs (e.g., liver, brain) via HPLC to correlate with observed efficacy .
How can computational methods guide the optimization of this compound’s physicochemical properties?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Model interactions with A2B receptor active sites (PDB: 4UCI). Prioritize modifications that enhance hydrogen bonding (e.g., -OH or -NH2 groups) .
- LogP prediction (Molinspiration) : Adjust substituents to achieve LogP ~2–3 for optimal blood-brain barrier penetration .
- QM/MM simulations : Analyze tautomeric equilibria of the 2-imino-4-oxo-thiazolidinone ring to predict stability under physiological pH .
What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?
Basic Research Question
- Positive controls : Use paclitaxel (microtubule disruption) or doxorubicin (DNA intercalation) to validate assay sensitivity .
- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity.
- Time-resolved assays : Perform MTT/WST-1 tests at 24, 48, and 72 hours to distinguish cytostatic vs. cytotoxic effects .
How can crystallographic disorder in the benzodioxole moiety be modeled and refined?
Advanced Research Question
- SHELXL refinement : Assign partial occupancy to disordered oxygen atoms in the dioxole ring. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify high B-factor regions requiring further refinement .
- Twinning analysis : If present, apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
